molecular formula C9H10N6O3 B11189827 3-(morpholin-4-yl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione

3-(morpholin-4-yl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione

Cat. No.: B11189827
M. Wt: 250.21 g/mol
InChI Key: NUWHKWFUYSANPY-UHFFFAOYSA-N
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Description

3-(morpholin-4-yl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione is a heterocyclic compound that belongs to the class of pyrimidotriazine derivatives. This compound is known for its unique structural features, which include a morpholine ring attached to a pyrimidotriazine core. The presence of these rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholin-4-yl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione typically involves the condensation of alloxane with S-alkylisothiosemicarbazide . This reaction is followed by nucleophilic substitution of the 3-alkylthio group to introduce the morpholine moiety. The reaction conditions often require careful control of temperature and pH to prevent the decomposition of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(morpholin-4-yl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(morpholin-4-yl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(morpholin-4-yl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit β-catenin transcriptional activity by degrading β-catenin via a proteasome-dependent pathway . This pathway is independent of glycogen synthase kinase 3 beta, adenomatous polyposis coli, AXIN2, and beta-transducin repeat-containing protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(morpholin-4-yl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione is unique due to its specific structural features, which include the morpholine ring and the pyrimidotriazine core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H10N6O3

Molecular Weight

250.21 g/mol

IUPAC Name

3-morpholin-4-yl-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C9H10N6O3/c16-7-5-6(11-9(17)12-7)10-8(14-13-5)15-1-3-18-4-2-15/h1-4H2,(H2,10,11,12,14,16,17)

InChI Key

NUWHKWFUYSANPY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C(=O)NC(=O)N3)N=N2

Origin of Product

United States

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